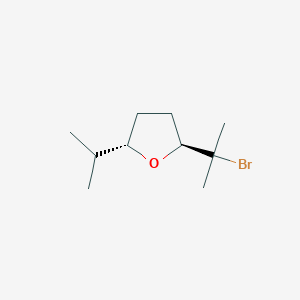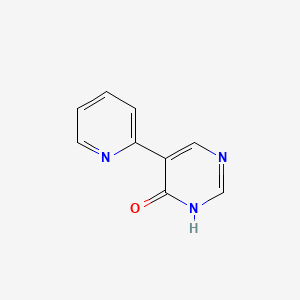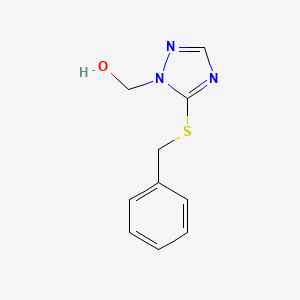
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran is a synthetic organic compound known for its unique structural features and reactivity. This compound is characterized by the presence of a bromine atom and an isopropyl group attached to a tetrahydrofuran ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran typically involves the bromination of a suitable precursor. One common method is the bromination of a furanoquinoline alkaloid using molecular bromine or N-bromosuccinimide (NBS) in solvents like chloroform (CHCl₃) or dimethylformamide (DMF) . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product purity.
Análisis De Reacciones Químicas
Types of Reactions
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield alcohols, while oxidation can produce ketones or aldehydes.
Aplicaciones Científicas De Investigación
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran involves its interaction with molecular targets through its bromine and isopropyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-2-methylpropane: Similar in structure but lacks the tetrahydrofuran ring.
5-Isopropyl-2-methyltetrahydrofuran: Similar but without the bromine atom.
2-Bromo-5-isopropyltetrahydrofuran: Similar but with different substitution patterns.
Uniqueness
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran is unique due to the combination of its bromine and isopropyl groups attached to a tetrahydrofuran ring. This unique structure imparts specific reactivity and properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C10H19BrO |
|---|---|
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
(2S,5S)-2-(2-bromopropan-2-yl)-5-propan-2-yloxolane |
InChI |
InChI=1S/C10H19BrO/c1-7(2)8-5-6-9(12-8)10(3,4)11/h7-9H,5-6H2,1-4H3/t8-,9-/m0/s1 |
Clave InChI |
ZWMYAZAOUBNEOK-IUCAKERBSA-N |
SMILES isomérico |
CC(C)[C@@H]1CC[C@H](O1)C(C)(C)Br |
SMILES canónico |
CC(C)C1CCC(O1)C(C)(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol](/img/structure/B12905411.png)
![Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate](/img/structure/B12905413.png)



![8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol](/img/structure/B12905444.png)
